4-Bromo-3-iodo-1H-indazole-6-carbonitrile
Overview
Description
4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and iodine atoms at the 4th and 3rd positions, respectively, and a nitrile group at the 6th position of the indazole ring. The unique substitution pattern of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Iodination: Subsequent iodination at the 3rd position.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction.
Reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Industrial production methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
4-Bromo-3-iodo-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-iodo-1H-indazole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is primarily related to its ability to interact with biological targets through its functional groups. The bromine and iodine atoms can form halogen bonds with proteins or nucleic acids, influencing their function. The nitrile group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3-iodo-1H-indazole-6-carbonitrile include:
4-Bromo-1H-indazole-6-carbonitrile: Lacks the iodine atom, making it less versatile in certain synthetic applications.
3-Iodo-1H-indazole-6-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of a nitrile group, leading to different chemical properties and applications.
The unique combination of bromine, iodine, and nitrile groups in this compound makes it particularly valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromo-3-iodo-2H-indazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAVJYWHXWCCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646743 | |
Record name | 4-Bromo-3-iodo-2H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-48-2 | |
Record name | 4-Bromo-3-iodo-1H-indazole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-iodo-2H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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